Cas no 2228922-69-6 (2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride)

2-3-(1H-1,2,3,4-Tetrazol-5-yl)phenylethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a tetrazole moiety, which enhances its reactivity and selectivity in chemical modifications. This compound is particularly valuable in bioconjugation and proteomics research due to its ability to selectively modify cysteine residues under mild conditions. The tetrazole group contributes to improved stability and solubility in aqueous environments, facilitating its use in biological systems. Its sulfonyl fluoride functionality enables efficient covalent binding, making it a useful tool for activity-based protein profiling (ABPP) and inhibitor development. The compound’s structural features support precise and controlled labeling of biomolecules, aiding in the study of protein interactions and enzymatic mechanisms.
2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride structure
2228922-69-6 structure
商品名:2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride
CAS番号:2228922-69-6
MF:C9H9FN4O2S
メガワット:256.256763219833
CID:6304316
PubChem ID:165765869

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride
    • EN300-2002229
    • 2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
    • 2228922-69-6
    • インチ: 1S/C9H9FN4O2S/c10-17(15,16)5-4-7-2-1-3-8(6-7)9-11-13-14-12-9/h1-3,6H,4-5H2,(H,11,12,13,14)
    • InChIKey: HNKPPAQMFAGYGW-UHFFFAOYSA-N
    • ほほえんだ: S(CCC1C=CC=C(C2N=NNN=2)C=1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 256.04302488g/mol
  • どういたいしつりょう: 256.04302488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 97Ų

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2002229-2.5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
2.5g
$2548.0 2023-09-16
Enamine
EN300-2002229-0.05g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
0.05g
$1091.0 2023-09-16
Enamine
EN300-2002229-0.25g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
0.25g
$1196.0 2023-09-16
Enamine
EN300-2002229-0.5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
0.5g
$1247.0 2023-09-16
Enamine
EN300-2002229-1g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
1g
$1299.0 2023-09-16
Enamine
EN300-2002229-5.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
5g
$3770.0 2023-05-31
Enamine
EN300-2002229-0.1g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
0.1g
$1144.0 2023-09-16
Enamine
EN300-2002229-1.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
1g
$1299.0 2023-05-31
Enamine
EN300-2002229-10.0g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
10g
$5590.0 2023-05-31
Enamine
EN300-2002229-5g
2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethane-1-sulfonyl fluoride
2228922-69-6
5g
$3770.0 2023-09-16

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride 関連文献

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride (CAS No. 2228922-69-6)

2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2228922-69-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules featuring a sulfonyl fluoride group, which is widely recognized for its utility in drug discovery and development due to its ability to facilitate the introduction of sulfonamide functionalities into biologically active molecules.

The structural framework of this compound incorporates a phenyl ring linked to an ethane backbone, which is further substituted with a 1H-1,2,3,4-tetrazol-5-yl moiety. The tetrazole ring is a heterocyclic structure known for its remarkable stability and prevalence in bioactive scaffolds. Its presence in 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable candidate for medicinal chemistry applications.

The sulfonyl fluoride (-SO₂F) group is particularly noteworthy as it serves as an excellent leaving group in nucleophilic substitution reactions. This property has been leveraged in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound’s ability to undergo facile transformations under mild conditions makes it a versatile building block for constructing more complex molecules with desired pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting inflammatory and immunological disorders. The unique structural features of 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride position it as a promising candidate for further exploration in this area. Studies have indicated that tetrazole-containing compounds often exhibit inhibitory activity against various enzymes involved in inflammatory pathways. For instance, derivatives of tetrazole have shown potential in modulating the activity of cyclooxygenase (COX) and lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators.

Moreover, the phenyl ring in the molecule can be further functionalized to enhance binding affinity and selectivity towards specific biological targets. This flexibility allows chemists to tailor the compound’s properties for targeted drug delivery and personalized medicine approaches. The sulfonyl fluoride group also facilitates the introduction of sulfonamide linkages, which are critical for drug-receptor interactions. Sulfonamides are widely recognized for their role in antimicrobial, anti-inflammatory, and diuretic therapies.

Advances in computational chemistry and molecular modeling have further accelerated the discovery process for compounds like 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride. These tools enable researchers to predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has also enhanced the efficiency of virtual screening campaigns, allowing for rapid identification of lead compounds with high potential.

The synthesis of 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps include the introduction of the tetrazole ring via cycloaddition reactions with appropriate dipolarophiles followed by sulfonylation using fluorosulfonic acid or its derivatives. These synthetic routes underscore the compound’s feasibility for large-scale production and further derivatization.

Recent publications have demonstrated the utility of this compound in designing novel inhibitors for bacterial enzymes such as dihydrofolate reductase (DHFR). The combination of the tetrazole moiety with the sulfonyl fluoride group creates a scaffold that can interact with bacterial enzymes while minimizing toxicity to host cells. Such findings are particularly relevant given the growing threat of antibiotic-resistant pathogens and the urgent need for new therapeutic strategies.

In addition to its applications in antimicrobial research, 2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethane-1-sulfonyl fluoride has shown promise in addressing neurological disorders. Tetrazole derivatives have been investigated for their potential role in modulating neurotransmitter systems involved in conditions such as epilepsy and neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.

The pharmaceutical industry continues to explore innovative approaches to enhance drug efficacy and safety. The use of 2-3-(1H-1,2,3,4-tetrazol-5-ylyphenylethane)-1-sulfonyl fluoride as a starting material aligns with these trends by providing a scaffold that can be modified to address multiple therapeutic areas. Its versatility makes it suitable for both academic research and industrial applications.

As computational methods evolve alongside experimental techniques, the future prospects for compounds like CAS No. 2228922 69 6 appear promising. High-throughput screening combined with artificial intelligence-driven molecular design platforms will likely accelerate the discovery pipeline for novel drug candidates derived from this class of molecules.

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